molecular formula C15H14FNO3 B2825289 Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate CAS No. 478048-64-5

Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No.: B2825289
CAS No.: 478048-64-5
M. Wt: 275.279
InChI Key: OWQUBNGQUCCLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a chemical compound with the molecular formula C15H13ClFNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's structure is pivotal in drug compounds, prepared through a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate. This synthesis method is efficient for producing 1,4-dihydro-4-oxo-3-quinolinecarboxylate esters, highlighting the compound's role in heterocyclic chemistry and drug development processes (Bunce, Lee, & Grant, 2011).

Antibacterial Applications

  • The compound is structurally analogous to nalidixic and 4-quinolone-3-carboxylic acids, essential for antibacterial drugs of the fluoroquinolone series. Its synthesis involves the reaction of quinoxaline-2-carbaldehyde with ethyl (E)-3-aminocrotonate to form ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate (Charushin et al., 2004).

Antimycobacterial Properties

  • A series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and related derivatives were synthesized and showed promising anti-tubercular activities against various Mycobacterium tuberculosis strains, demonstrating the compound's potential in developing new anti-TB agents (Venugopala et al., 2020).

Application in Liquid Crystal Displays

  • Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized as fluorescent dyes showing a high orientation parameter in nematic liquid crystals, indicating potential application in liquid crystal displays (Bojinov & Grabchev, 2003).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

ethyl 7-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-3-7-17-9-12(15(19)20-4-2)14(18)11-6-5-10(16)8-13(11)17/h3,5-6,8-9H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQUBNGQUCCLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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